Rel-((1S,2S)-2-fluorocyclohexyl)methanamine
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Overview
Description
Rel-((1S,2S)-2-fluorocyclohexyl)methanamine is a chiral amine compound characterized by the presence of a fluorine atom on the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1S,2S)-2-fluorocyclohexyl)methanamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric Michael-alkylation reaction using chiral N,N′-dioxide/metal complexes . This reaction can be fine-tuned by altering the catalyst, solvent, and other reaction conditions to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Rel-((1S,2S)-2-fluorocyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Rel-((1S,2S)-2-fluorocyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-((1S,2S)-2-fluorocyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and other interactions. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Rel-((1S,2S)-2-fluorocyclohexyl)methanamine can be compared with other similar compounds, such as:
Rel-(1S,2S)-Dihydro bupropion-d9 hydrochloride: This compound is a deuterium-labeled analog used in research.
Rel-(1S,2S,3R)-spirocyclopropane oxindoles: These compounds are synthesized using similar asymmetric Michael-alkylation reactions and have diverse biological activities.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
[(1S,2S)-2-fluorocyclohexyl]methanamine |
InChI |
InChI=1S/C7H14FN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2/t6-,7-/m0/s1 |
InChI Key |
CGUKMUGMCFSIDE-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)F |
Canonical SMILES |
C1CCC(C(C1)CN)F |
Origin of Product |
United States |
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